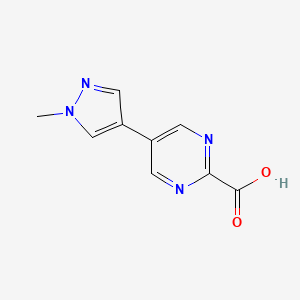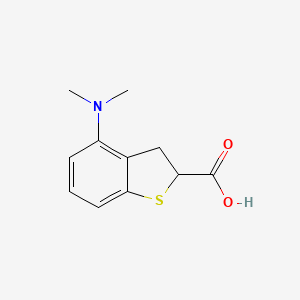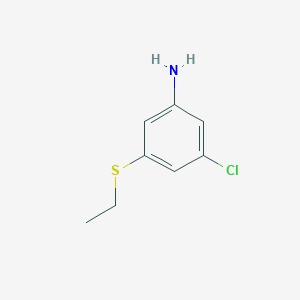
3-Chloro-5-(ethylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound is characterized by the presence of a chlorine atom at the third position and an ethylsulfanyl group at the fifth position on the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(ethylsulfanyl)aniline can be achieved through several methods. One common approach involves the chlorination of 3-ethylsulfanylaniline. This process typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes that include nitration, reduction, and chlorination reactions. The starting material, such as 3-ethylsulfanylaniline, is subjected to nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Finally, selective chlorination is performed to obtain the desired product.
化学反応の分析
Types of Reactions: 3-Chloro-5-(ethylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 3-ethylsulfanylaniline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Ethylsulfanylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Chloro-5-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-5-(ethylsulfanyl)aniline involves its interaction with various molecular targets. The chlorine and ethylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
3-Chloroaniline: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.
5-Ethylsulfanylaniline: Lacks the chlorine atom, which affects its reactivity and applications.
3,5-Dichloroaniline: Contains two chlorine atoms, which can lead to different reactivity patterns compared to 3-Chloro-5-(ethylsulfanyl)aniline.
Uniqueness: this compound is unique due to the presence of both chlorine and ethylsulfanyl groups on the aniline ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H10ClNS |
|---|---|
分子量 |
187.69 g/mol |
IUPAC名 |
3-chloro-5-ethylsulfanylaniline |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2,10H2,1H3 |
InChIキー |
AUMUEPFABYQCPD-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC(=CC(=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


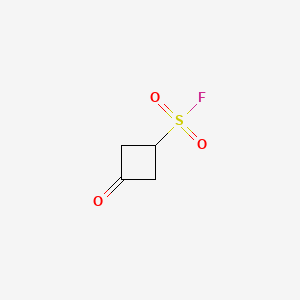
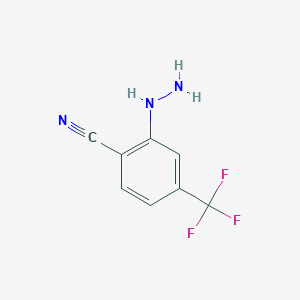
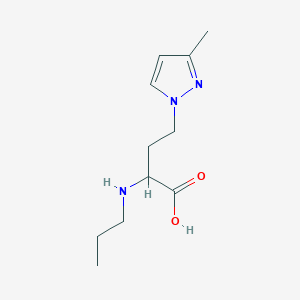

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
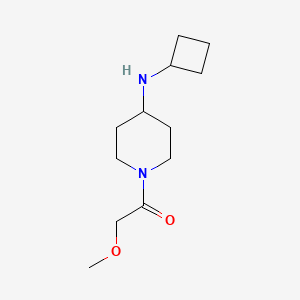
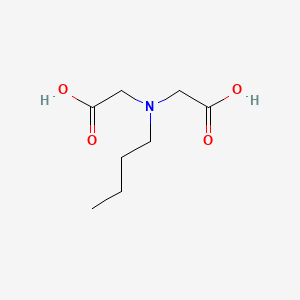
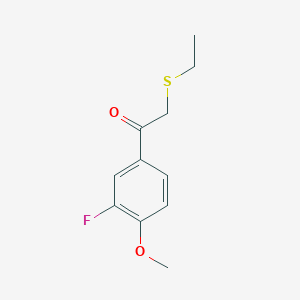
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
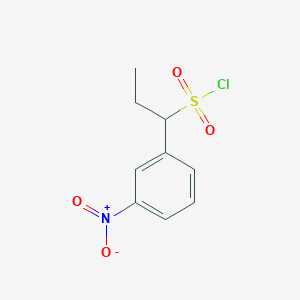
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
